5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, disrupting their normal function. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, the compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has comparable antifungal activity and shares structural similarities with 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine.
5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Known for its corrosion inhibition properties, this compound also contains a chlorophenoxy group and a heterocyclic ring.
Uniqueness
This compound is unique due to its specific combination of a thiadiazole ring, chlorophenoxyethyl group, and phenyl group. This unique structure contributes to its diverse range of applications and its ability to undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
90299-90-4 |
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Molecular Formula |
C16H14ClN3OS |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H14ClN3OS/c1-11(21-14-9-7-12(17)8-10-14)15-19-20-16(22-15)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) |
InChI Key |
AIRXWOCBILUVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(S1)NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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